molecular formula C21H20O5 B11163745 {4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid

{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No.: B11163745
M. Wt: 352.4 g/mol
InChI Key: POIPWHYIHJJYAK-UHFFFAOYSA-N
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Description

{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the acetic acid moiety and the 3-methylbenzyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher efficiency and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Acetylacetone: Another compound with a similar structure and reactivity.

    Diketene: Used in the synthesis of various acetoacetic acid derivatives.

Uniqueness

{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

2-[4,8-dimethyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]acetic acid

InChI

InChI=1S/C21H20O5/c1-12-5-4-6-15(9-12)11-25-18-8-7-16-13(2)17(10-19(22)23)21(24)26-20(16)14(18)3/h4-9H,10-11H2,1-3H3,(H,22,23)

InChI Key

POIPWHYIHJJYAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)O)C)C

Origin of Product

United States

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